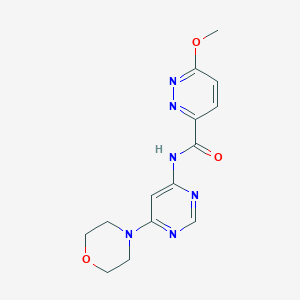

6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

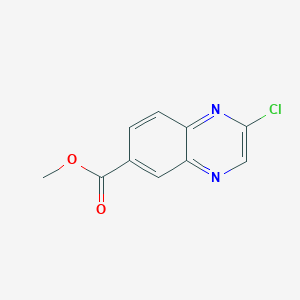

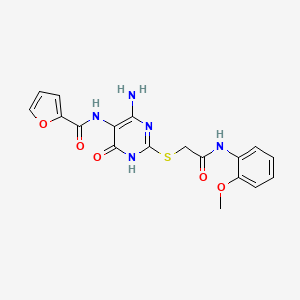

“6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide” is a chemical compound with potential scientific applications. It contains a pyridazine ring, which is a heterocyclic compound with two nitrogen atoms in the ring .

Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be important in drug-target interactions.Chemical Reactions Analysis

The pyridazine ring can participate in various chemical reactions. Its unique physicochemical properties contribute to its applications in molecular recognition .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide” would depend on its specific structure. The pyridazine ring is known for its unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Applications De Recherche Scientifique

Anti-Inflammatory Agents

This compound has been used in the synthesis of morpholinopyrimidine derivatives, which have shown promising results as anti-inflammatory agents . These derivatives have been tested in macrophage cells stimulated by LPS (Lipopolysaccharides), a common method for inducing an inflammatory response in research settings . Two of the most active compounds were found to inhibit the production of Nitric Oxide (NO) at non-cytotoxic concentrations . They also significantly reduced the expression of iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2), two key enzymes involved in the inflammatory response .

Potential Therapeutic Strategy for Inflammation-Associated Disorders

The strong affinity of these compounds for the active sites of iNOS and COX-2, as revealed by molecular docking studies, suggests that they could be used as a novel therapeutic strategy for inflammation-associated disorders . By inhibiting these enzymes, the compounds could potentially reduce inflammation and alleviate symptoms in conditions such as arthritis, asthma, and inflammatory bowel disease .

Diverse Scientific Applications

While specific applications are not detailed, it is mentioned that “6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide” has diverse scientific applications. This suggests that the compound could be used in a variety of research contexts, possibly including fields like biochemistry, pharmacology, and medicinal chemistry.

Mécanisme D'action

Target of Action

The primary targets of 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play a crucial role in the production of pro-inflammatory mediators, such as prostaglandins (PGs) and nitric oxide (NO), which increase in concentration with rising inflammation .

Mode of Action

The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .

Biochemical Pathways

The compound affects the biochemical pathways involved in the production of pro-inflammatory mediators. By inhibiting the activity of COXs and NOS, it reduces the production of PGs and NO . These mediators are known to increase in concentration with rising inflammation .

Pharmacokinetics

Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . This suggests that the compound could be a potential therapeutic strategy for inflammation-associated disorders .

Action Environment

For instance, inflammation, whether short-term or chronic, can affect the compound’s ability to inhibit the production of pro-inflammatory mediators .

Orientations Futures

Propriétés

IUPAC Name |

6-methoxy-N-(6-morpholin-4-ylpyrimidin-4-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O3/c1-22-13-3-2-10(18-19-13)14(21)17-11-8-12(16-9-15-11)20-4-6-23-7-5-20/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROPDGWCZRIQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine](/img/structure/B2792437.png)

![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-4-carboxamide](/img/structure/B2792439.png)

![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2792440.png)

![N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2792445.png)

![3-Methyl-6-[5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2792447.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2792449.png)

![N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide](/img/structure/B2792452.png)

![6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2792454.png)

![3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2792456.png)